molecular formula C6H5Cl4N3 B11857395 3,5,6-Trichloropicolinimidamide hydrochloride CAS No. 1179360-10-1

3,5,6-Trichloropicolinimidamide hydrochloride

Cat. No.: B11857395
CAS No.: 1179360-10-1
M. Wt: 260.9 g/mol
InChI Key: TWESIQROSHLBDM-UHFFFAOYSA-N
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Description

3,5,6-Trichloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C6H5Cl4N3. It is a derivative of picolinamide, characterized by the presence of three chlorine atoms at positions 3, 5, and 6 on the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloropicolinimidamide hydrochloride typically involves the chlorination of picolinamide. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired positions on the pyridine ring. Common reagents used in this process include thionyl chloride and phosphorus pentachloride .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridine oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3,5,6-Trichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-Trichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring enhance its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,6-Trichloropicolinimidamide hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1179360-10-1

Molecular Formula

C6H5Cl4N3

Molecular Weight

260.9 g/mol

IUPAC Name

3,5,6-trichloropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H4Cl3N3.ClH/c7-2-1-3(8)5(9)12-4(2)6(10)11;/h1H,(H3,10,11);1H

InChI Key

TWESIQROSHLBDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)C(=N)N)Cl.Cl

Origin of Product

United States

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